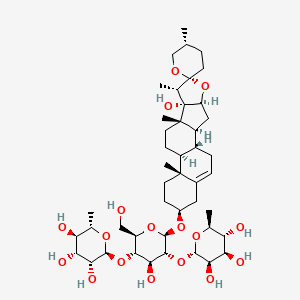

Pennogenin 3-O-beta-chacotrioside

Descripción general

Descripción

Pennogenin 3-O-beta-chacotrioside es un compuesto bioactivo aislado de la planta Paris polyphylla, que pertenece a la familia Liliaceae . Este compuesto ha llamado la atención debido a su capacidad para modular la autofagia, un proceso celular involucrado en la degradación y el reciclaje de componentes celulares . Ha mostrado potencial en diversas aplicaciones terapéuticas, incluyendo tratamientos contra el cáncer y la obesidad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Pennogenin 3-O-beta-chacotrioside se suele aislar de fuentes naturales, específicamente de la planta Paris polyphylla . El proceso de extracción implica varios pasos, incluyendo la extracción con disolventes, la cromatografía y la cristalización para obtener el compuesto puro

Métodos de producción industrial

La producción industrial de this compound implica la extracción a gran escala de Paris polyphylla. El proceso incluye la recolección del material vegetal, el secado y la molienda hasta obtener un polvo fino. El material en polvo se somete entonces a extracción con disolventes utilizando disolventes como etanol o metanol . El extracto se purifica aún más mediante técnicas como la cromatografía en columna y la recristalización para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de reacciones

Pennogenin 3-O-beta-chacotrioside experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de átomos de hidrógeno. Puede conducir a la formación de derivados oxidados del compuesto.

Reducción: Esta reacción implica la adición de átomos de hidrógeno o la eliminación de átomos de oxígeno. Puede resultar en la formación de derivados reducidos.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro. Puede conducir a la formación de derivados sustituidos.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃) en condiciones ácidas.

Reducción: Los reactivos comunes incluyen borohidruro de sodio (NaBH₄) e hidruro de litio y aluminio (LiAlH₄) en condiciones anhidras.

Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido, iones alcóxido) en diversas condiciones.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados oxidados con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede dar lugar a la formación de derivados reducidos con átomos de hidrógeno adicionales.

Aplicaciones Científicas De Investigación

Pennogenin 3-O-beta-chacotrioside tiene varias aplicaciones de investigación científica, incluyendo:

Biología: Se utiliza para estudiar los mecanismos de la autofagia y su papel en los procesos celulares.

Medicina: Ha mostrado potencial como agente anticancerígeno, particularmente en el tratamiento del cáncer colorrectal.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas.

Mecanismo De Acción

Pennogenin 3-O-beta-chacotrioside ejerce sus efectos modulando la autofagia. Aumenta la expresión de proteínas relacionadas con la autofagia, como LC3 y Beclin-1, que participan en la formación de autofagosomas . Este proceso mejora la degradación y el reciclaje de los componentes celulares, lo que lleva a diversos efectos terapéuticos . En el contexto del cáncer, induce la muerte celular autofágica en las células cancerosas, inhibiendo así el crecimiento tumoral . En el contexto de la obesidad, mejora la capacidad oxidativa mitocondrial, lo que lleva a un aumento de la oxidación de ácidos grasos y a una reducción de la acumulación de lípidos en los adipocitos .

Comparación Con Compuestos Similares

Pennogenin 3-O-beta-chacotrioside es único debido a su estructura y bioactividad específicas. Los compuestos similares incluyen:

Polifilina VI: Otro compuesto bioactivo aislado de Paris polyphylla, conocido por sus propiedades anticancerígenas.

Diosgenina: Una sapogenina esteroidea que se encuentra en diversas plantas, conocida por sus propiedades antiinflamatorias y anticancerígenas.

Ruscogenina: Una sapogenina esteroidea que se encuentra en Ruscus aculeatus, conocida por sus propiedades antiinflamatorias y vasoprotectoras.

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O17/c1-19-9-14-44(55-18-19)22(4)45(54)29(62-44)16-27-25-8-7-23-15-24(10-12-42(23,5)26(25)11-13-43(27,45)6)58-41-38(61-40-35(52)33(50)31(48)21(3)57-40)36(53)37(28(17-46)59-41)60-39-34(51)32(49)30(47)20(2)56-39/h7,19-22,24-41,46-54H,8-18H2,1-6H3/t19-,20+,21+,22-,24+,25-,26+,27+,28-,29+,30+,31+,32-,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABPSKKFOWENEB-KUYDPMQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903915 | |

| Record name | Pennogenin triglycoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65607-37-6 | |

| Record name | Pennogenin triglycoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B2829168.png)

![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2829171.png)

![8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one](/img/structure/B2829173.png)

![6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2829179.png)

![[5-(4-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2829180.png)

![3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2829183.png)

![1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride](/img/new.no-structure.jpg)